Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound with a complex structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino, tert-butylphenyl, and carboxylate groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate include other substituted thiophenes and related heterocycles. Examples include:
- 2-Amino-4-(4-tert-butylphenyl)thiophene
- Ethyl 2-amino-5-methylthiophene-3-carboxylate
- 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-6-21-17(20)15-14(11(2)22-16(15)19)12-7-9-13(10-8-12)18(3,4)5/h7-10H,6,19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWDWBXEKDZKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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